molecular formula C12H15N5O B12574838 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide CAS No. 639047-26-0

4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

Cat. No.: B12574838
CAS No.: 639047-26-0
M. Wt: 245.28 g/mol
InChI Key: DFXJGMNWGXLIDC-UHFFFAOYSA-N
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Description

4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile . The reaction is usually carried out under mild conditions using solvents like acetonitrile or water, and catalysts such as copper(I) salts can be employed to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often involves scalable processes such as microwave-assisted synthesis. This method offers advantages like reduced reaction times and higher yields . Additionally, the use of eco-friendly solvents and reagents is emphasized to minimize environmental impact .

Biological Activity

4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a tetrazole ring that contributes to its bioisosteric properties, allowing it to mimic carboxylic acids in biological systems. This structural similarity can influence its interaction with various biological targets, including enzymes and receptors.

The mechanism of action of this compound primarily involves its ability to bind to specific molecular targets within cells. The tetrazole moiety can act as a hydrogen bond acceptor, facilitating interactions with enzyme active sites or receptor binding pockets. This binding can lead to inhibition of enzyme activity or blockade of receptor signaling pathways, resulting in various biological effects.

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In studies, derivatives were tested against Bacillus subtilis and Pseudomonas aeruginosa, demonstrating minimum inhibitory concentration (MIC) values comparable to traditional antibiotics like penicillin.

CompoundTarget OrganismMIC (μg/mL)Comparison with Penicillin (μg/mL)
This compoundBacillus subtilis10031
Pseudomonas aeruginosa12546

Anticancer Activity

Tetrazole-containing compounds have also been investigated for their anticancer properties. A study highlighted the potential of such compounds to inhibit cancer cell proliferation in various cancer cell lines. The antiproliferative effects were assessed using assays that measure cell viability and growth inhibition.

Study on Antimicrobial Efficacy

In a comparative study, several tetrazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with specific substitutions on the tetrazole ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can significantly impact biological efficacy.

Anticancer Mechanism Exploration

Another study explored the effects of tetrazole derivatives on human cancer cell lines. The researchers employed flow cytometry to analyze cell cycle progression and apoptosis induction. Results showed that certain derivatives led to G0/G1 phase arrest and increased apoptosis rates, indicating potential mechanisms through which these compounds exert their anticancer effects.

Properties

CAS No.

639047-26-0

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

4-methyl-N-(1-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C12H15N5O/c1-3-8-17-12(14-15-16-17)13-11(18)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14,16,18)

InChI Key

DFXJGMNWGXLIDC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=N1)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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